molecular formula C13H16N2O2 B11615718 2,4,4-trimethyl-5-(4-methylphenyl)-4H-imidazole 1,3-dioxide

2,4,4-trimethyl-5-(4-methylphenyl)-4H-imidazole 1,3-dioxide

Cat. No.: B11615718
M. Wt: 232.28 g/mol
InChI Key: LOUVHPCULNWHBE-UHFFFAOYSA-N
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Description

2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) is a complex organic compound with a unique structure that includes both imidazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole ring, followed by the introduction of the phenyl group and the trimethyl substituents. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or signaling pathways. This interaction can lead to various biological effects, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylphenol: Shares the trimethylphenyl group but lacks the imidazole ring.

    2,4,4-Trimethyl-1-pentanol: Contains the trimethyl group but has a different core structure.

    2,5,5-Trimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide: Similar imidazole structure with different substituents.

Uniqueness

2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) is unique due to its combination of imidazole and phenyl groups with multiple methyl substituents. This structure provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2,4,4-trimethyl-5-(4-methylphenyl)-1,3-dioxidoimidazole-1,3-diium

InChI

InChI=1S/C13H16N2O2/c1-9-5-7-11(8-6-9)12-13(3,4)15(17)10(2)14(12)16/h5-8H,1-4H3

InChI Key

LOUVHPCULNWHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](C(=[N+](C2(C)C)[O-])C)[O-]

Origin of Product

United States

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